6,8-dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile typically involves the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid, followed by hydrolysis
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the use of safe and efficient industrial processes.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the carbonyl group can be reduced to a hydroxyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl and carbonyl groups.
Scientific Research Applications
6,8-Dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Fluorescent Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostic applications.
Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds and materials.
Mechanism of Action
The mechanism of action of 6,8-dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile: A similar compound with a different alkyl group at the 4-position.
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile: Lacks the bromine atoms and has different biological properties.
Uniqueness
6,8-Dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of bromine atoms at the 6 and 8 positions, which can significantly influence its chemical reactivity and biological activity. The heptyl group at the 4-position also contributes to its distinct properties compared to other chromene derivatives.
Properties
Molecular Formula |
C17H17Br2NO3 |
---|---|
Molecular Weight |
443.1 g/mol |
IUPAC Name |
6,8-dibromo-4-heptyl-7-hydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C17H17Br2NO3/c1-2-3-4-5-6-7-10-11-8-13(18)15(21)14(19)16(11)23-17(22)12(10)9-20/h8,21H,2-7H2,1H3 |
InChI Key |
NASLVJKXGCCATF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=O)OC2=C(C(=C(C=C12)Br)O)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.